molecular formula C6H8N2O B173152 4,5-dimethyl-1H-imidazole-2-carbaldehyde CAS No. 118474-44-5

4,5-dimethyl-1H-imidazole-2-carbaldehyde

Cat. No. B173152
M. Wt: 124.14 g/mol
InChI Key: BOXPJRBSLSQXKA-UHFFFAOYSA-N
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Description

4,5-dimethyl-1H-imidazole-2-carbaldehyde is a chemical compound with the empirical formula C6H8N2O . It has a molecular weight of 124.14 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde. Sigma-Aldrich does not collect analytical data for this product .


Molecular Structure Analysis

The InChI code for 4,5-dimethyl-1H-imidazole-2-carbaldehyde is 1S/C6H8N2O/c1-4-5(2)8-6(3-9)7-4/h3H,1-2H3, (H,7,8) .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving 4,5-dimethyl-1H-imidazole-2-carbaldehyde .


Physical And Chemical Properties Analysis

4,5-dimethyl-1H-imidazole-2-carbaldehyde is a solid . It has a melting point of 164-165°C .

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including 4,5-dimethyl-1H-imidazole-2-carbaldehyde, have garnered interest due to their diverse biological properties. A review by Iradyan et al. (2009) highlighted the antitumor activity of various imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and imidazolylpeptides, some of which have advanced through preclinical testing stages. These compounds are significant not only for new antitumor drug searches but also for synthesizing compounds with varied biological activities Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M. (2009). Imidazole derivatives and their antitumor activity (review). Pharmaceutical Chemistry Journal, 43, 439-443..

Catalytic Applications for Carbon Dioxide Utilization

The catalytic properties of imidazole derivatives have also been explored, particularly in the context of carbon dioxide utilization. Chaugule et al. (2017) reviewed the use of ionic liquids, including imidazole-based catalysts, for converting carbon dioxide into linear and cyclic carbonates. This research demonstrates how imidazole derivatives can play a role in innovative processes for carbon dioxide utilization, offering environmental and industrial benefits Chaugule, A., Tamboli, A. H., & Kim, H. (2017). Ionic liquid as a catalyst for utilization of carbon dioxide to production of linear and cyclic carbonate. Fuel, 200, 316-332..

Corrosion Inhibition

Imidazole derivatives, including those related to 4,5-dimethyl-1H-imidazole-2-carbaldehyde, are extensively used as corrosion inhibitors. Their effectiveness is attributed to their chemical structure, which includes a 5-membered heterocyclic ring and a side chain that facilitates adsorption onto metal surfaces. Sriplai and Sombatmankhong (2023) reviewed the use of imidazole and its derivatives as corrosion inhibitors, highlighting their low toxicity, cost-effectiveness, and environmental friendliness Sriplai, N., & Sombatmankhong, K. (2023). Corrosion inhibition by imidazoline and imidazoline derivatives: a review. Corrosion Reviews..

Safety And Hazards

The safety information for 4,5-dimethyl-1H-imidazole-2-carbaldehyde indicates that it is non-combustible . The signal word is “Warning” and it is classified under GHS07 .

Future Directions

There is limited information available on the future directions of 4,5-dimethyl-1H-imidazole-2-carbaldehyde .

properties

IUPAC Name

4,5-dimethyl-1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-5(2)8-6(3-9)7-4/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXPJRBSLSQXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505899
Record name 4,5-Dimethyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethyl-1H-imidazole-2-carbaldehyde

CAS RN

118474-44-5
Record name 4,5-Dimethyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethyl-1H-imidazole-2-carbaldehyde
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